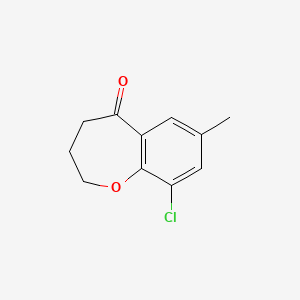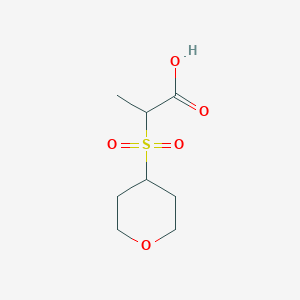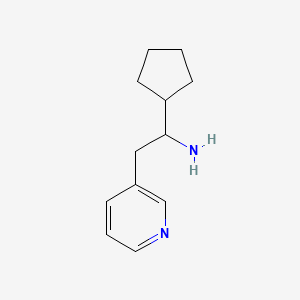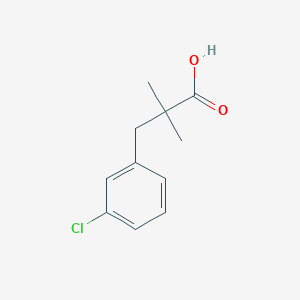
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol
Overview
Description
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Chlorides, bromides, and other substituted derivatives.
Scientific Research Applications
Chemistry: (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their activity as enzyme inhibitors, receptor agonists, and antagonists.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Isoquinoline derivatives have shown promise in the treatment of neurological disorders, cardiovascular diseases, and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Isoquinoline: The parent compound of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, isoquinoline is an aromatic heterocycle with a similar structure but lacks the tetrahydro and hydroxyl groups.
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-carbamic acid tert-butyl ester: A derivative with a carbamate functional group, used in medicinal chemistry for its potential pharmacological properties.
Benzyl (2-methyl-1,2,3,4-tetrahydro-isoquinolin-6-YL)-carbamate: Another derivative with a benzyl and carbamate group, used in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEYVOHYKYDBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)



![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)


![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)


